2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 93647-48-4
VCID: VC0134246
InChI: InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
Molecular Formula: C14H8I4O5
Molecular Weight: 763.83 g/mol

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

CAS No.: 93647-48-4

Reference Standards

VCID: VC0134246

Molecular Formula: C14H8I4O5

Molecular Weight: 763.83 g/mol

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid - 93647-48-4

CAS No. 93647-48-4
Product Name 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Molecular Formula C14H8I4O5
Molecular Weight 763.83 g/mol
IUPAC Name 2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Standard InChI InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)
Standard InChIKey MORJGZQSVTUXOE-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
Synonyms α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid; 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodomandelic Acid; T4-Hydroxyacetic Acid
PubChem Compound 24721645
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator